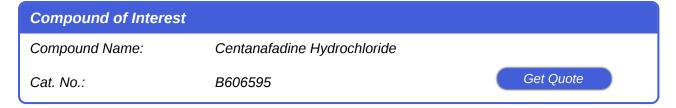


Centanafadine Hydrochloride: A Technical Guide on its Effects on Neurotransmitter Levels

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Centanafadine hydrochloride is a novel, non-stimulant serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that has been investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD). This technical guide provides an in-depth analysis of the pharmacodynamic effects of centanafadine on neurotransmitter levels, drawing from preclinical and clinical research. The document details the in vitro binding affinities, in vivo effects on extracellular neurotransmitter concentrations, and human brain transporter occupancy. Experimental protocols for key studies are outlined to provide a comprehensive understanding of the methodologies employed. Quantitative data are summarized in structured tables, and key mechanisms and workflows are visualized using diagrams to facilitate interpretation by researchers, scientists, and drug development professionals.

Introduction

Centanafadine hydrochloride (formerly EB-1020) is a triple reuptake inhibitor that modulates the levels of three key neurotransmitters implicated in the pathophysiology of ADHD: norepinephrine (NE), dopamine (DA), and serotonin (5-HT).[1][2] By blocking the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT), centanafadine increases the extracellular concentrations of these monoamines in the brain.[3][4] This guide synthesizes the available data on the interaction of centanafadine with these transporters and its subsequent effects on neurotransmitter levels.



In Vitro Transporter Binding Affinity

Centanafadine's primary mechanism of action is the inhibition of monoamine transporters. In vitro studies using cloned cell lines transfected with human transporters have determined the half-maximal inhibitory concentrations (IC50) for centanafadine at NET, DAT, and SERT.[3][5]

Data Presentation: In Vitro Binding Affinities

Transporter	IC50 (nM)
Norepinephrine Transporter (NET)	6
Dopamine Transporter (DAT)	38
Serotonin Transporter (SERT)	83
Data sourced from Bymaster et al. (2012) and other corroborating sources.[3][5][6]	

These data indicate that centanafadine has the highest affinity for the norepinephrine transporter, followed by the dopamine and serotonin transporters, with an approximate inhibitory ratio of 1:6:14 (NET:DAT:SERT).[1][3]

Experimental Protocols: In Vitro Radioligand Binding Assay

While the specific details for the centanafadine binding assays are not fully published, a general protocol for such an experiment is as follows:

- Cell Lines and Membrane Preparation: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human norepinephrine, dopamine, or serotonin transporter. Cell membranes are harvested through homogenization and centrifugation to create a membrane preparation containing the transporters of interest.
- Radioligand Binding: The membrane preparations are incubated with a specific radioligand for each transporter (e.g., [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT, [3H]citalopram for SERT) and varying concentrations of centanafadine.



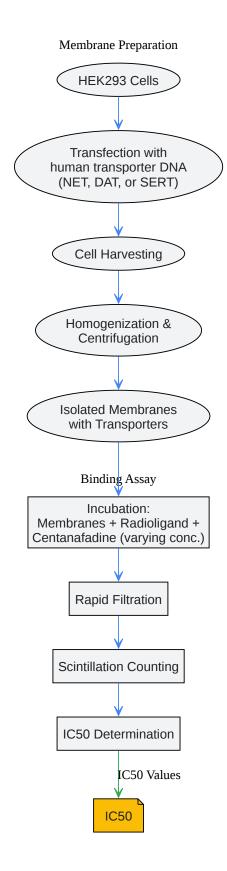




- Assay Conditions: The incubation is typically carried out in a buffer solution at a specific temperature and for a duration sufficient to reach equilibrium.
- Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.
- Data Analysis: The concentration of centanafadine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Mandatory Visualization: In Vitro Binding Assay Workflow





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Caption: Workflow for determining in vitro transporter binding affinities.



Preclinical In Vivo Effects on Neurotransmitter Levels

Microdialysis studies in rats have been conducted to assess the in vivo effects of centanafadine on extracellular neurotransmitter levels in different brain regions. These studies provide direct evidence of the functional consequences of transporter inhibition.

Data Presentation: In Vivo Microdialysis in Rats

Brain Region	Neurotransmitter	Peak Increase from Baseline (%)
Prefrontal Cortex	Norepinephrine	375
Prefrontal Cortex	Dopamine	300
Striatum	Dopamine	400
Data sourced from Bymaster et al. (2012).[7]		

These findings demonstrate that centanafadine significantly increases norepinephrine and dopamine levels in the prefrontal cortex, a brain region critical for executive function and attention.[7] A substantial increase in dopamine is also observed in the striatum.[7] The specific doses of centanafadine used to elicit these changes were not detailed in the available literature.

Experimental Protocols: In Vivo Microdialysis

A general protocol for in vivo microdialysis to measure neurotransmitter levels is as follows:

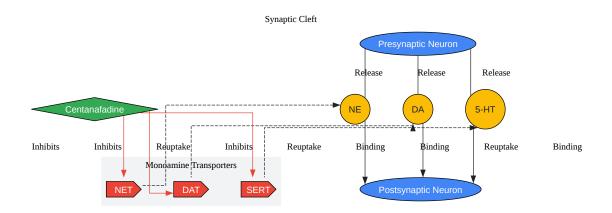
- Animal Model: Male Wistar rats are typically used.
- Surgical Implantation: A guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, striatum) under anesthesia.
- Microdialysis Procedure: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid



(aCSF) at a low flow rate. Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF.

- Sample Collection: The resulting dialysate is collected at regular intervals.
- Neurotransmitter Analysis: The concentrations of norepinephrine and dopamine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
- Drug Administration: Centanafadine is administered (e.g., intraperitoneally), and changes in neurotransmitter levels from baseline are monitored over time.

Mandatory Visualization: Centanafadine's Action at the Synapse



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Caption: Centanafadine inhibits neurotransmitter reuptake at the synapse.



Human In Vivo Transporter Occupancy

A Phase 1 Positron Emission Tomography (PET) study was conducted in healthy male adults to determine the in vivo occupancy of NET, DAT, and SERT by centanafadine.[6] This study provides crucial information on target engagement at clinically relevant doses.

Data Presentation: Human Transporter Occupancy (PET Study)

Transporter	Estimated IC50 (ng/mL)	Estimated Occupancy at 1400 ng/mL Plasma Concentration
NET	132 ± 65	91%
DAT	1580 ± 186	47.1%
SERT	1760 ± 309	44.3%

Data sourced from Matuskey et al. (2023).[6] The 1400 ng/mL plasma concentration corresponds to the mean peak concentration following a 400 mg total daily dose of sustained-release centanafadine.[6]

The PET study confirms that at clinically relevant doses, centanafadine achieves high occupancy of the norepinephrine transporter and moderate occupancy of the dopamine and serotonin transporters.[6]

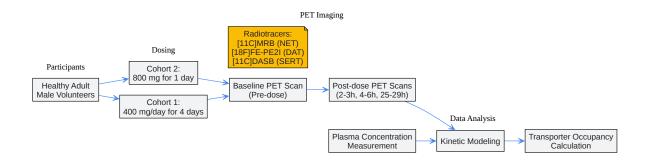
Experimental Protocols: Phase 1 PET Study

- Participants: Healthy adult males.
- Dosing Regimens:
 - Cohort 1 (n=6): 400 mg/day sustained-release centanafadine for 4 days.



- o Cohort 2 (n=4): 800 mg sustained-release centanafadine in a single day.
- PET Radiotracers:
 - NET: [11C]MRB ((S,S)-[11C]methylreboxetine)
 - DAT: [18F]FE-PE2I ((E)-N-(3-iodopro-2-enyl)-2β-carbo[18F]fluroethoxy-3β-(4'-methyl-phenyl)nortropane)
 - SERT: [11C]DASB (3-amino-4-(2-[11C]methylaminomethylphenylsulfanyl) benzonitrile)
- Imaging Schedule: Baseline PET scans were conducted before drug administration. Postdose scans were performed at 2-3 hours, 4-6 hours, and 25-29 hours after the last dose.
- Data Analysis: Transporter occupancy was calculated based on the reduction in the binding
 potential of the radiotracer from baseline to post-dose scans. Kinetic modeling was used to
 estimate the relationship between centanafadine plasma concentrations and transporter
 occupancy.

Mandatory Visualization: PET Study Experimental Workflow





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Caption: Workflow of the Phase 1 PET study for transporter occupancy.

Conclusion

Centanafadine hydrochloride demonstrates a unique profile as a serotonin-norepinephrine-dopamine reuptake inhibitor with a preferential affinity for the norepinephrine transporter. In vitro data establish its binding profile, while preclinical in vivo studies confirm its ability to increase extracellular levels of norepinephrine and dopamine in key brain regions associated with ADHD. Human PET imaging studies provide evidence of high NET occupancy and moderate DAT and SERT occupancy at clinically relevant doses. This comprehensive understanding of centanafadine's effects on neurotransmitter levels provides a strong rationale for its development as a treatment for ADHD and serves as a valuable resource for researchers and clinicians in the field of neuropsychopharmacology.

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